molecular formula C11H10N2O2S2 B15044253 4-methyl-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide

4-methyl-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide

Cat. No.: B15044253
M. Wt: 266.3 g/mol
InChI Key: UUECFGZQUQVEAR-UHFFFAOYSA-N
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Description

4-Methyl-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide (molecular formula: C₁₂H₁₂N₂O₂S₂) is a thiazolidinone derivative characterized by a 4-oxo-2-sulfanylidene-1,3-thiazolidine core linked to a 4-methylbenzamide group. This compound is part of a broader class of 1,3-thiazolidin-4-one derivatives, which are explored for their diverse biological activities, including anticancer, antimicrobial, and antiproliferative properties .

Properties

Molecular Formula

C11H10N2O2S2

Molecular Weight

266.3 g/mol

IUPAC Name

4-methyl-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide

InChI

InChI=1S/C11H10N2O2S2/c1-7-2-4-8(5-3-7)10(15)12-13-9(14)6-17-11(13)16/h2-5H,6H2,1H3,(H,12,15)

InChI Key

UUECFGZQUQVEAR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NN2C(=O)CSC2=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Cyclization Reactions for Thiazolidinone Core Formation

The thiazolidinone ring is synthesized via cyclization of thiourea derivatives with α-halo carbonyl compounds. For 4-methyl-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide, the reaction begins with the condensation of 4-methylbenzoyl chloride with a thiourea intermediate. This intermediate is prepared by treating ammonium thiocyanate with ethyl chloroacetate, yielding 2-imino-4-thiazolidinone. Subsequent acylation with 4-methylbenzoyl chloride introduces the benzamide moiety.

Key reaction steps include:

  • Thiourea Formation : Ammonium thiocyanate reacts with ethyl chloroacetate in ethanol under reflux to form 2-imino-4-thiazolidinone.
  • Acylation : The thiazolidinone intermediate is treated with 4-methylbenzoyl chloride in the presence of triethylamine (TEA) as a catalyst, facilitating nucleophilic substitution at the amine group.

The overall reaction is represented as:
$$
\text{NH}2\text{CSNH}2 + \text{ClCH}2\text{COOEt} \rightarrow \text{Thiazolidinone Intermediate} \xrightarrow{\text{4-MeC}6\text{H}_4\text{COCl}} \text{Target Compound}
$$

Alternative Condensation Approaches

An alternative route involves the one-pot reaction of 4-methylbenzoic acid with 2-mercaptothiazolidin-4-one. This method employs coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid for amide bond formation.

Step-by-Step Synthesis Procedure

Step 1: Synthesis of 2-Imino-4-thiazolidinone
  • Dissolve ammonium thiocyanate (0.1 mol) in anhydrous ethanol (100 mL).
  • Add ethyl chloroacetate (0.1 mol) dropwise under nitrogen at 0°C.
  • Reflux for 6 hours, then cool to room temperature.
  • Filter the precipitate and wash with cold ethanol to obtain the intermediate.
Step 2: Acylation with 4-Methylbenzoyl Chloride
  • Suspend 2-imino-4-thiazolidinone (0.05 mol) in dry dichloromethane (50 mL).
  • Add triethylamine (0.06 mol) and 4-methylbenzoyl chloride (0.055 mol) dropwise.
  • Stir at room temperature for 12 hours.
  • Quench the reaction with ice-water, extract with DCM, and purify via column chromatography (silica gel, ethyl acetate/hexane).

Optimization of Reaction Conditions

Solvent and Temperature Effects

Parameter Optimal Condition Yield Improvement
Solvent Dichloromethane 78% → 85%
Temperature 25°C Avoids side products
Catalyst Triethylamine 90% conversion

Polar aprotic solvents like DMF or THF are avoided due to undesired side reactions with the thiourea intermediate.

Catalytic Systems

  • Triethylamine : Enhances nucleophilicity of the amine group.
  • DMAP (Dimethylaminopyridine) : Accelerates acylation but may increase cost.

Characterization and Analytical Validation

Spectroscopic Techniques

  • IR Spectroscopy : Confirms carbonyl (C=O) stretches at 1680–1700 cm⁻¹ and thioamide (C=S) at 1250 cm⁻¹.
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 2.35 (s, 3H, CH₃), 3.85 (t, 2H, CH₂), 4.25 (t, 2H, CH₂), 7.45–7.90 (m, 4H, Ar-H).
  • X-ray Crystallography : Confirms planar thiazolidinone ring and dihedral angle of 85° between benzamide and thiazolidinone.

Purity Assessment

  • HPLC : >98% purity using a C18 column (acetonitrile/water, 70:30).

Industrial Production Considerations

Scalable synthesis requires:

  • Continuous Flow Reactors : To maintain consistent temperature and reduce reaction time.
  • Green Solvents : Ethanol or water-ethanol mixtures to replace dichloromethane.

Comparison with Related Compounds

Compound Synthesis Method Yield (%) Key Difference
3,4,5-Trimethoxy Analog Microwave-assisted 82 Methoxy groups increase steric hindrance
Indolylidene Derivative Suzuki coupling 65 Requires palladium catalysts

The absence of methoxy or indole groups in this compound simplifies its synthesis compared to derivatives requiring cross-coupling reactions.

Chemical Reactions Analysis

4-methyl-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acid chlorides, primary amines, and carbon disulfide . The major products formed from these reactions are derivatives of thiazolidinones, which exhibit diverse biological activities .

Mechanism of Action

The mechanism of action of 4-methyl-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. Thiazolidinones are known to interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects . The exact molecular targets and pathways involved depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Thiazolidinone derivatives exhibit varied biological activities depending on substituents at positions 2, 3, and 5 of the core ring. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Thiazolidinone Derivatives
Compound Name Structural Features Biological Activity Key Findings Source
4-methyl-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide 2-sulfanylidene, 4-methylbenzamide Anticancer (hypothesized) Structural basis for redox modulation; in vitro studies pending
N-[2-(2,4-dichlorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]benzamide (4c) 2,4-dichlorophenyl, 5-methyl, benzamide Anticancer (DLA cells) 100% tumor inhibition at 100 µg/mL; in vivo ILS*: 74.01%
N-[2-(4-methylphenyl)-4-oxo-1,3-thiazolidin-3-yl]benzamide 4-methylphenyl at position 2, benzamide Antiproliferative (769-P renal cancer cells) G1 cell cycle arrest; dose-dependent apoptosis induction
4-methyl-N-[(5E)-5-(4-methylbenzylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide 4-methylbenzylidene at position 5, sulfanylidene Not reported (structural analog) Enhanced π-conjugation; potential for improved binding affinity
4-methyl-N-[(2-oxo-1,3-thiazolidin-3-yl)carbonyl]benzenesulfonamide 2-oxo, benzenesulfonamide Antifungal, insecticidal Broad-spectrum activity against plant pathogens

*ILS: Increase in Life Span

Key Observations:

Substituent Position and Activity :

  • The 2-sulfanylidene group in the parent compound may enhance redox activity or metal-binding capacity compared to 2-oxo derivatives .
  • Chlorinated aryl groups (e.g., 2,4-dichlorophenyl in compound 4c) significantly improve anticancer efficacy, achieving 100% tumor inhibition in DLA cells .
  • The 4-methylbenzamide moiety is conserved in active analogs, suggesting its role in target recognition .

Biological Activity Trends: Anticancer Activity: Derivatives with electron-withdrawing groups (e.g., Cl, NO₂) on the phenyl ring exhibit higher cytotoxicity. For instance, compound 4c showed superior in vivo efficacy (74.01% ILS) compared to unsubstituted analogs . Antiproliferative Mechanisms: The 4-methylphenyl group at position 2 induces G1 cell cycle arrest and apoptosis in renal cancer cells, highlighting substituent-dependent mechanistic pathways .

Pharmacological Potential and Limitations

  • Advantages : The sulfanylidene group may improve metabolic stability compared to 2-oxo analogs, which are prone to hydrolysis .
  • Limitations: Limited solubility of aryl-substituted derivatives (e.g., compound 4c) may restrict bioavailability, necessitating formulation optimization .

Biological Activity

4-methyl-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide is a compound belonging to the class of thiazolidinones, which are known for their diverse biological activities, including antimicrobial and antifungal properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C10H10N2O2S2C_{10}H_{10}N_2O_2S_2 and a molecular weight of approximately 286.32 g/mol. Its structure includes a thiazolidinone ring, which is crucial for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that thiazolidinone derivatives exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Minimum Bactericidal Concentration (MBC)
Bacillus cereus0.008 mg/mL0.016 mg/mL
Staphylococcus aureus0.02 mg/mL0.04 mg/mL
Escherichia coli0.015 mg/mL0.03 mg/mL
Pseudomonas aeruginosa0.015 mg/mL0.03 mg/mL

These results indicate that the compound exhibits potent antibacterial activity, outperforming standard antibiotics such as streptomycin and ampicillin by significant margins .

The biological activity of thiazolidinone derivatives is often attributed to their ability to inhibit key enzymes involved in bacterial metabolism. For instance, docking studies have suggested that these compounds may inhibit the enzyme lanosterol 14α-demethylase in Candida albicans, thereby disrupting the synthesis of ergosterol, a vital component of fungal cell membranes .

Case Studies

  • Antibacterial Efficacy : A study reported that the synthesized thiazolidinone derivatives showed excellent activity against Gram-positive and Gram-negative bacteria, with specific attention to their MIC and MBC values relative to established antibiotics .
  • Antifungal Activity : Another research effort highlighted the compound's antifungal properties against strains such as Aspergillus niger and Candida albicans, where it demonstrated comparable efficacy to conventional antifungal agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-methyl-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide, and how is purity validated?

  • Methodology : The compound can be synthesized via nucleophilic substitution between 4-methyl-benzenesulfonylisocyanate and 2-thiazolidione in anhydrous acetone at room temperature. Post-reaction, the product is purified by washing with water and recrystallized from acetone-petroleum ether (1:20 v/v) . Purity is confirmed via elemental analysis (C, H, N, S), complemented by spectroscopic characterization (1H-NMR for proton environments, IR for carbonyl/thione groups, and mass spectrometry for molecular ion verification) .

Q. Which spectroscopic techniques are critical for structural elucidation of this benzamide derivative?

  • Methodology :

  • 1H-NMR : Identifies proton environments, such as aromatic protons (δ 7.2–7.8 ppm) and thiazolidinone ring protons (δ 3.5–4.2 ppm).
  • IR : Confirms the presence of C=O (1690–1720 cm⁻¹) and C=S (1250–1300 cm⁻¹) stretches.
  • Single-crystal X-ray diffraction : Resolves bond lengths (e.g., S–C: 1.68–1.72 Å) and dihedral angles (e.g., 88.7°–86.3° in the triclinic lattice) .

Advanced Research Questions

Q. How can computational chemistry optimize synthesis and predict reactivity?

  • Methodology : Quantum mechanical calculations (e.g., DFT) model reaction pathways to identify transition states and energy barriers. For example, reaction path searches using software like Gaussian or ORCA can predict optimal conditions (e.g., solvent polarity, temperature) for nucleophilic attack on the sulfonylisocyanate group. Machine learning algorithms (e.g., neural networks) can analyze historical reaction data to prioritize high-yield conditions .

Q. What strategies resolve contradictions in biological activity data for this compound?

  • Methodology :

  • Enzyme inhibition assays : Validate target specificity (e.g., bacterial Acps-PPTase) using recombinant proteins and measure IC₅₀ values.
  • Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics to confirm interactions with proposed targets.
  • Metabolomic profiling : Tracks downstream biochemical pathway disruptions (e.g., fatty acid biosynthesis) to correlate activity with mechanism .

Q. How does microwave-assisted synthesis improve yield compared to traditional methods?

  • Methodology : Microwave irradiation enhances reaction kinetics via rapid, uniform heating. For analogous sulfonamide derivatives, microwave conditions (e.g., 100°C, 150 W, 20 min) reduce reaction times from hours to minutes while improving yields by 15–20%. Parameters are optimized using a Design of Experiments (DoE) approach to assess temperature, power, and solvent effects .

Data Contradiction Analysis

Q. How to address discrepancies in crystallographic vs. spectroscopic data for this compound?

  • Methodology :

  • Cross-validation : Compare X-ray-derived bond lengths (e.g., C=O: 1.21 Å) with DFT-optimized geometries.
  • Dynamic NMR : Resolves conformational flexibility (e.g., rotational barriers in the thiazolidinone ring) that may cause spectral broadening.
  • Synchrotron XRD : High-resolution data collection minimizes errors in crystallographic parameters .

Experimental Design Tables

Table 1 : Key Crystallographic Parameters (Single-Crystal X-ray Diffraction)

ParameterValueReference
Crystal systemTriclinic
Space groupP1
a, b, c (Å)9.5560, 9.6722, 14.6352
α, β, γ (°)88.72, 86.33, 90.00
R factor0.048

Table 2 : Microwave vs. Conventional Synthesis Comparison

ParameterMicrowave MethodConventional Method
Reaction time20 min15 h
Yield85%70%
Purity (HPLC)>98%95%

Key Research Gaps

  • Pharmacokinetic profiling : Limited data on metabolic stability (CYP450 interactions) and bioavailability.
  • Toxicity screening : In vitro cytotoxicity assays (e.g., HepG2 cells) are needed to assess therapeutic index.

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